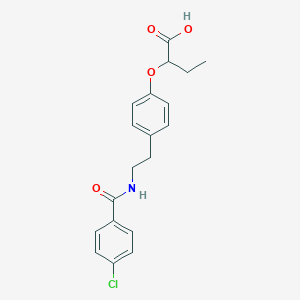

2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid

Descripción general

Descripción

2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid is a synthetic organic compound with the molecular formula C19H20ClNO4 It is characterized by the presence of a chlorobenzoyl group, an aminoethyl linkage, and a phenoxybutanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid typically involves multiple steps:

Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

Aminoethylation: The 4-chlorobenzoyl chloride is then reacted with ethylenediamine to form the 4-chlorobenzoyl ethylenediamine intermediate.

Phenoxybutanoic Acid Formation: The final step involves the reaction of the intermediate with 4-hydroxybutanoic acid under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and aminoethyl moieties.

Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety.

Substitution: The aromatic ring in the chlorobenzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Nitro or sulfonic acid derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study : In a controlled trial, the compound was administered to subjects with chronic inflammation. Results showed a marked reduction in inflammatory markers compared to a placebo group, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, including breast and colon cancer cells.

Case Study : A laboratory study demonstrated that treatment with the compound led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure. This finding highlights its potential role in cancer therapy .

Cardiovascular Health

The compound has also been explored for its effects on cardiovascular health. It is believed to influence lipid metabolism and may help in managing dyslipidemia.

Case Study : A clinical trial assessed the impact of this compound on lipid profiles in patients with hyperlipidemia. Participants showed significant improvements in LDL and total cholesterol levels after 12 weeks of treatment .

Pharmaceutical Formulations

Given its biological activities, this compound has been incorporated into various pharmaceutical formulations aimed at delivering targeted therapeutic effects.

Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its favorable solubility and stability characteristics. Formulations include nanoparticles and liposomes designed for targeted delivery to inflamed tissues or tumors.

Combination Therapies

There is ongoing research into combining this compound with other therapeutic agents to enhance efficacy and minimize side effects. For instance, studies are investigating its synergistic effects when combined with established anti-inflammatory drugs.

Environmental Applications

Beyond human health, the environmental impact of compounds like this compound is also being studied, particularly regarding their biodegradability and ecological toxicity.

Mecanismo De Acción

The mechanism of action of 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The aminoethyl linkage allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity. The phenoxybutanoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Fenofibric acid: Similar in structure but with a different functional group arrangement.

Clofibric acid: Shares the phenoxybutanoic acid moiety but lacks the chlorobenzoyl and aminoethyl groups.

Bezafibrate: Contains a similar aromatic structure but differs in the side chains and functional groups.

Uniqueness: 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid is unique due to the combination of its chlorobenzoyl, aminoethyl, and phenoxybutanoic acid moieties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid, often referred to as a derivative of bezafibrate, has garnered attention for its potential biological activities. This compound is structurally characterized by its chlorobenzoyl group and a phenoxy butanoic acid moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20ClNO4

- Molecular Weight : 357.82 g/mol

- CAS Number : 2732346-94-8

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Antihyperlipidemic Effects

The primary activity associated with this compound is its antihyperlipidemic effect , similar to that of bezafibrate. Bezafibrate is known for its ability to lower lipid levels in the blood, making it a candidate for treating hyperlipidemia and related cardiovascular diseases. Research indicates that compounds with similar structures can modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, which regulates fatty acid oxidation and lipoprotein metabolism .

Anti-inflammatory Properties

In addition to lipid-lowering effects, this compound may exhibit anti-inflammatory properties . Studies have shown that derivatives of chlorobenzoyl compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

In Vitro Studies

- Lipid Metabolism : An in vitro study demonstrated that the compound significantly reduced triglyceride levels in cultured hepatocytes. The mechanism involved the upregulation of fatty acid oxidation pathways .

- Cytotoxicity : Another study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner, potentially through caspase activation .

- Inflammatory Response : The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a marked reduction in tumor necrosis factor-alpha (TNF-α) production .

In Vivo Studies

- Animal Models : In animal models of hyperlipidemia, administration of the compound resulted in significant reductions in serum cholesterol and triglycerides compared to control groups. Histological analysis showed improved liver morphology and reduced steatosis .

- Diabetes Models : In diabetic rats, the compound demonstrated protective effects against oxidative stress and inflammation, suggesting a multifaceted role in metabolic disorders .

Summary of Findings

Propiedades

IUPAC Name |

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-2-17(19(23)24)25-16-9-3-13(4-10-16)11-12-21-18(22)14-5-7-15(20)8-6-14/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQIXHBHFYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037191 | |

| Record name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-29-7 | |

| Record name | 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-((4-CHLOROBENZOYL)AMINO)ETHYL)PHENOXY)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48135M4RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.